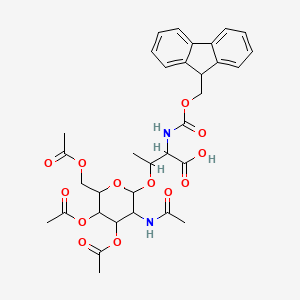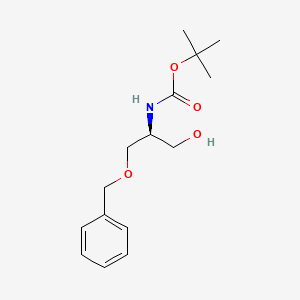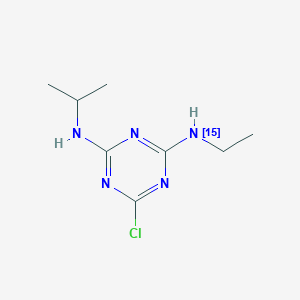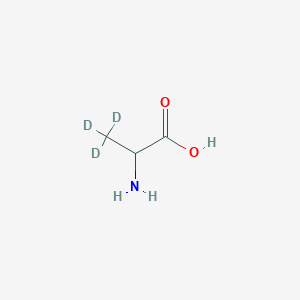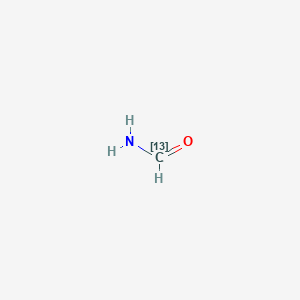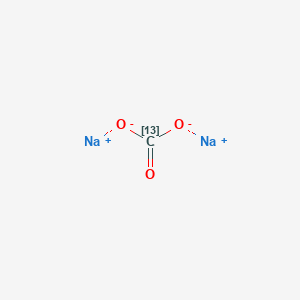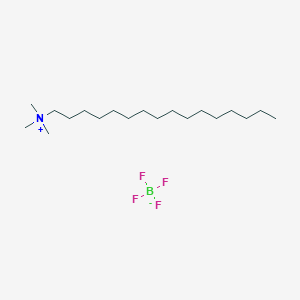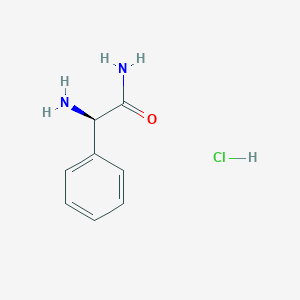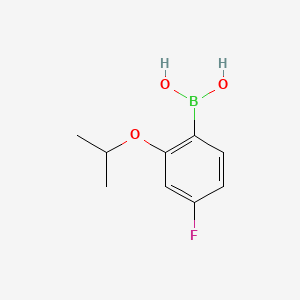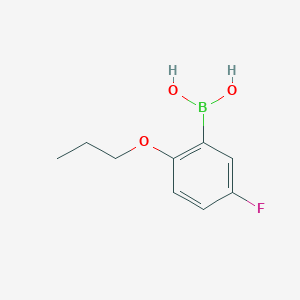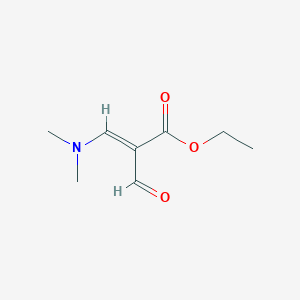
3-(diméthylamino)-2-formylacrylate d'éthyle
Vue d'ensemble
Description
Ethyl 3-(dimethylamino)-2-formylacrylate is an organic compound with the molecular formula C8H13NO3. It is a derivative of acrylate and contains both an ester and an amine functional group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Applications De Recherche Scientifique
Ethyl 3-(dimethylamino)-2-formylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
Target of Action
Ethyl 3-(dimethylamino)-2-formylacrylate is a complex compound that may interact with various targets. It’s worth noting that compounds with similar structures, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known to interact with carboxyl groups and primary amines .
Mode of Action
The compound’s mode of action is likely to involve the formation of amide bonds, similar to EDC. EDC, for instance, couples primary amines to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
For instance, EDC has been used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .
Pharmacokinetics
It’s known that the compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
Based on its potential interaction with carboxyl groups and primary amines, it could play a role in the formation of amide bonds, which are crucial in various biological processes .
Action Environment
The action of Ethyl 3-(dimethylamino)-2-formylacrylate can be influenced by various environmental factors. For instance, EDC, a compound with a similar structure, is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-formylacrylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-formylacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(dimethylamino)-2-formylacrylate may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(dimethylamino)-2-formylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar in structure but lacks the formyl group.
Ethyl 2-(dimethylamino)acrylate: Another derivative with a different substitution pattern.
Dimethylaminoethyl acrylate: Contains a similar amine group but differs in the ester moiety.
Uniqueness
Ethyl 3-(dimethylamino)-2-formylacrylate is unique due to the presence of both the formyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to its analogs .
Propriétés
IUPAC Name |
ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6-10)5-9(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIQAALZBOBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694874 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92385-43-8 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


